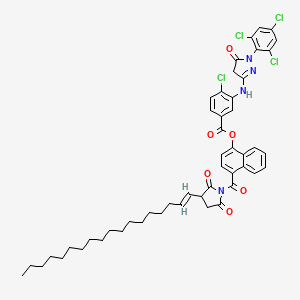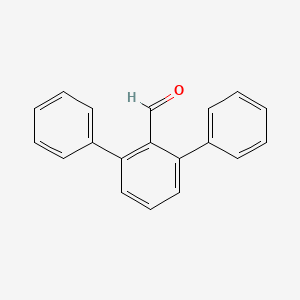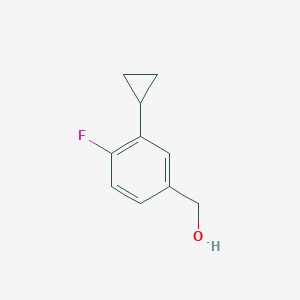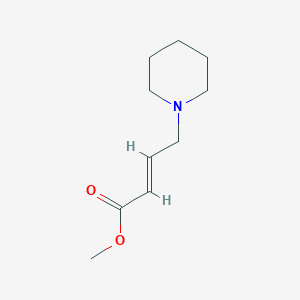
4,4'-Difluoro-3-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a biphenyl scaffold. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes. These processes are typically carried out in specialized reactors designed to handle the highly reactive fluorinating agents and to ensure the safety and efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) in dry dimethylformamide (DMF) can be used to replace fluorine atoms with nucleophiles.
Electrophilic Substitution: Electrophiles such as bromine (Br2) can be used to introduce new functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce oxidized biphenyl derivatives .
Scientific Research Applications
4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly for its stability and bioavailability.
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can affect the compound’s binding affinity, stability, and reactivity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Difluoro-3,3’-bis(trifluoromethyl)biphenyl
- 4,4’-Difluoro-3-(trifluoromethyl)but-3-en-1-one
- 2-Fluoro-3-(trifluoromethyl)furan
Uniqueness
4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group on the biphenyl scaffold. This unique structure imparts distinct chemical properties, such as high stability, resistance to degradation, and specific reactivity patterns, making it valuable for various applications .
Properties
Molecular Formula |
C13H7F5 |
|---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F5/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16,17)18/h1-7H |
InChI Key |
QFTFZQXCLDEXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)
